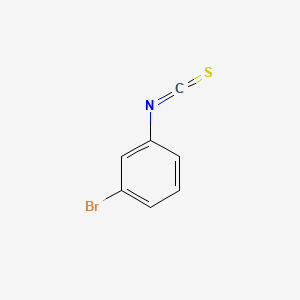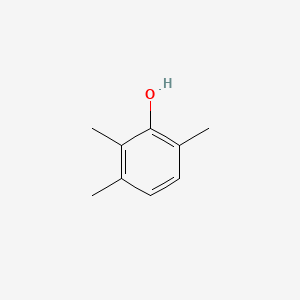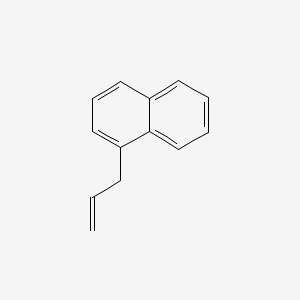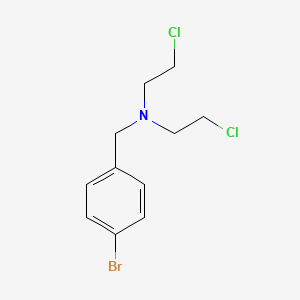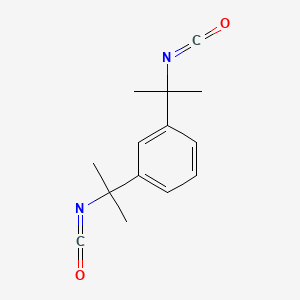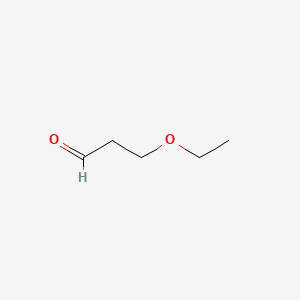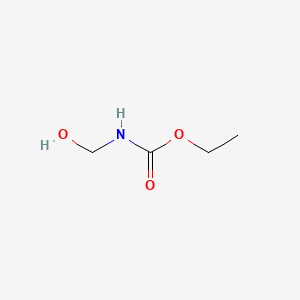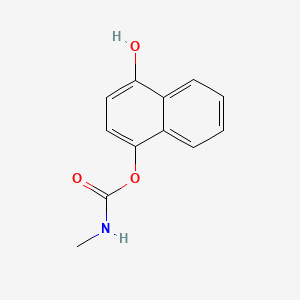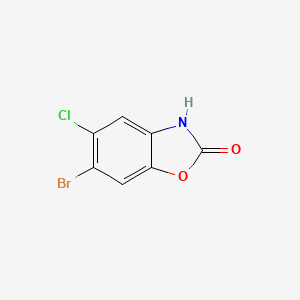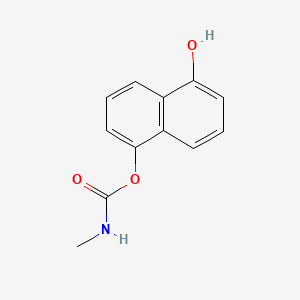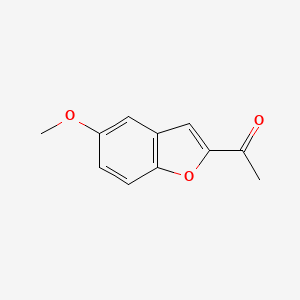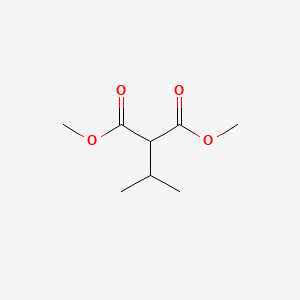
Dimethyl isopropylmalonate
説明
Dimethyl isopropylmalonate (DMIPM) is a versatile and important chemical compound used in a variety of industrial and scientific applications. It is a colorless, odorless liquid that is slightly soluble in water and has a low vapor pressure. DMIPM has a wide range of applications, from industrial synthesis to biomedical research.
科学的研究の応用
Reductive Cyclization and Catalysis
Dimethyl isopropylmalonate exhibits applications in reductive cyclization processes. One study describes the reductive cyclization of dimethyl diallylmalonate, catalyzed by palladium-bisoxazoline complexes in the presence of silane and water. This process leads to the formation of various cyclic compounds, highlighting the potential of this compound in catalytic synthesis (Perch, Kisanga, & Widenhoefer, 2000).
Isotopic Labeling in Organic Synthesis
This compound is used in the synthesis of isotopically labeled compounds. A study illustrates the synthesis of isotopically labeled dimethyl diallylmalonates, providing a pathway for exploring the mechanisms of transition-metal catalyzed reactions (Bray & Lloyd-Jones, 2001).
Proteomics and Stable Isotope Dimethyl Labeling
In proteomics research, this compound is involved in stable isotope dimethyl labeling. This method is a reliable, cost-effective approach for quantitative proteomics, applicable to a wide range of samples (Boersema et al., 2009).
Cycloisomerization Mechanism Studies
Another study focused on the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex, contributing to the understanding of the reaction mechanism in this context (Goj & Widenhoefer, 2001).
Application in Chemical Education
This compound also finds application in chemical education, particularly in demonstrating fundamental principles of organic chemistry. An educational experiment involving the synthesis of dimethyl fumarate from dimethyl maleate using this compound illustrates key concepts in organic synthesis (Love & Bennett, 2017).
Safety and Hazards
特性
IUPAC Name |
dimethyl 2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNFMZHHKRLLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342613 | |
| Record name | Dimethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51122-91-9 | |
| Record name | Dimethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dimethyl isopropylmalonate in the synthesis of aliskiren?
A: this compound serves as a starting material in the multi-step synthesis of the (S)-methyl-2-bromoisovalerate side chain of aliskiren []. The process involves hydrolysis of this compound to isopropylmalonic acid, followed by several reaction steps to ultimately yield the desired chiral side chain.
Q2: Are there any advantages of using this compound in this specific synthesis pathway?
A: The research paper highlights several advantages of using this particular synthetic route starting with this compound []. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


